molecular formula C16H25NO4S B4098508 4-(4-Ethoxy-2,3-dimethylphenyl)sulfonyl-2,6-dimethylmorpholine

4-(4-Ethoxy-2,3-dimethylphenyl)sulfonyl-2,6-dimethylmorpholine

Cat. No.: B4098508
M. Wt: 327.4 g/mol
InChI Key: HYTDMEWBJLCIJO-UHFFFAOYSA-N
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Description

4-(4-Ethoxy-2,3-dimethylphenyl)sulfonyl-2,6-dimethylmorpholine is a complex organic compound characterized by its unique structure, which includes an ethoxy group, dimethylphenyl group, sulfonyl group, and a morpholine ring

Preparation Methods

The synthesis of 4-(4-Ethoxy-2,3-dimethylphenyl)sulfonyl-2,6-dimethylmorpholine typically involves multiple steps, including the formation of the sulfonyl group and the attachment of the morpholine ring. One common synthetic route involves the reaction of 4-ethoxy-2,3-dimethylbenzenesulfonyl chloride with 2,6-dimethylmorpholine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

4-(4-Ethoxy-2,3-dimethylphenyl)sulfonyl-2,6-dimethylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfoxide derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(4-Ethoxy-2,3-dimethylphenyl)sulfonyl-2,6-dimethylmorpholine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxy-2,3-dimethylphenyl)sulfonyl-2,6-dimethylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The morpholine ring may also play a role in binding to molecular targets, contributing to the overall biological activity of the compound.

Comparison with Similar Compounds

Similar compounds to 4-(4-Ethoxy-2,3-dimethylphenyl)sulfonyl-2,6-dimethylmorpholine include other sulfonyl-containing morpholine derivatives. These compounds may have different substituents on the phenyl ring or variations in the morpholine ring structure. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(4-ethoxy-2,3-dimethylphenyl)sulfonyl-2,6-dimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4S/c1-6-20-15-7-8-16(14(5)13(15)4)22(18,19)17-9-11(2)21-12(3)10-17/h7-8,11-12H,6,9-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTDMEWBJLCIJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)S(=O)(=O)N2CC(OC(C2)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-Ethoxy-2,3-dimethylphenyl)sulfonyl-2,6-dimethylmorpholine
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4-(4-Ethoxy-2,3-dimethylphenyl)sulfonyl-2,6-dimethylmorpholine
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4-(4-Ethoxy-2,3-dimethylphenyl)sulfonyl-2,6-dimethylmorpholine
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4-(4-Ethoxy-2,3-dimethylphenyl)sulfonyl-2,6-dimethylmorpholine
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4-(4-Ethoxy-2,3-dimethylphenyl)sulfonyl-2,6-dimethylmorpholine
Reactant of Route 6
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4-(4-Ethoxy-2,3-dimethylphenyl)sulfonyl-2,6-dimethylmorpholine

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